molecular formula C4H5N3S B014015 2-Thiocytosine CAS No. 333-49-3

2-Thiocytosine

Cat. No. B014015
CAS RN: 333-49-3
M. Wt: 127.17 g/mol
InChI Key: DCPSTSVLRXOYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-thiocytosine and its derivatives involves various chemical pathways, including nucleoside condensation and amination of corresponding nucleosides of 2,4-dithiouracil. These methods offer pathways to synthesize 2′-deoxynucleosides of 2-thiocytosine and 5-fluoro-2-thiocytosine, demonstrating the versatility and adaptability of 2-thiocytosine in chemical synthesis (Bretner et al., 1995).

Molecular Structure Analysis

Vibrational spectroscopy studies, including Raman and infrared (IR) spectra, provide insight into the molecular structure of 2-thiocytosine. The non-planarity of the pyrimidine ring and the amino group at the nitrogen site contribute to the vibrational modes observed in the spectra, suggesting complex hydrogen bonding and molecular interactions (Yadav et al., 1988).

Chemical Reactions and Properties

2-Thiocytosine undergoes various chemical reactions that highlight its reactivity and potential utility in synthetic chemistry. For instance, the interaction with hydrated electrons and formate radicals in aqueous medium showcases its reactivity towards electron and radical-based mechanisms, which is essential for understanding its chemical behavior in biological systems and synthetic applications (Prasanthkumar et al., 2016).

Physical Properties Analysis

Studies on 2-thiocytosine reveal significant insights into its physical properties, such as intramolecular vibrational energy redistribution. The ability of 2-thiocytosine to undergo conformational changes upon selective excitation provides a foundation for understanding its physical behavior in various environments, impacting its applications in material science and molecular electronics (Halasa et al., 2015).

Scientific Research Applications

  • Antileukemic and Anticancer Properties : 2-Thiocytosine has potential antileukemic and anticancer properties, which are investigated using hydrogen-bonding studies and Density Functional Theory (DFT) (Latosinska et al., 2011).

  • Cancer Therapy Applications : 5-fluoro-2-thiocytosine nucleosides exhibit moderate to weak activity against deoxycytidine kinase, suggesting potential use in cancer therapy (Bretner et al., 1995).

  • Excited State Proton Transfer Reactions : The microsolvation of 2-thiocytosine clusters in polar solvents can affect excited state proton transfer reactions, relevant for understanding molecular interactions in solvents (Deng et al., 2020).

  • DNA Stability Studies : Substitution of cytosine with thiocytosine in DNA can weaken the stability of the double helical structure, which is significant for understanding genetic stability and mutations (Singh et al., 1996).

  • Phototherapeutic Activity : Thiobases like 2-thiocytosine exhibit ultrafast and near-unity triplet-state population due to thionation, which is crucial for their phototherapeutic activity (Mai et al., 2016).

  • Stability on Gold Nanoparticles : The 1H-thione-amino form of 2-thiocytosine on gold nanoparticles is stable and detectable inside cancer cells, indicating potential for targeted therapy applications (Ganbold et al., 2015).

  • Self-Assembly on Surfaces : 2-Thiocytosine molecules can self-assemble on a Au(111) surface, showing unique patterns observable through Scanning Tunneling Microscopy (STM), relevant for surface chemistry studies (Katsumata & Ide, 1995).

  • Vibrational Energy Redistribution : Near-IR selective excitation of NH2 stretching vibrational states in 2-thiocytosine can lead to energy redistribution and rotational changes in the SH group, significant for understanding molecular dynamics (Halasa et al., 2015).

  • Thiobase Incorporation in Transfer RNA : 2-Thiocytosine has been isolated from Escherichia coli transfer RNA, indicating its biological significance and potential applications in genetic research (Carbon et al., 1968).

properties

IUPAC Name

6-amino-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSTSVLRXOYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059823
Record name 6-Amino-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiocytosine

CAS RN

333-49-3
Record name 2-Thiocytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiocytosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thiocytosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyrimidinethione, 6-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Amino-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopyrimidine-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiocytosine
Reactant of Route 2
2-Thiocytosine
Reactant of Route 3
2-Thiocytosine
Reactant of Route 4
Reactant of Route 4
2-Thiocytosine
Reactant of Route 5
2-Thiocytosine
Reactant of Route 6
Reactant of Route 6
2-Thiocytosine

Citations

For This Compound
1,150
Citations
A Günsel, A Yıldırım, P Taslimi, Y Erden… - Inorganic Chemistry …, 2022 - Elsevier
In this study, the novel 3-(4-aminopyrimidin-2-ylthio) phthalonitrile (1) as starting material was synthesized and its molecular structure was verified by the experiment of single crystal X-…
H Rostkowska, MJ Nowak, L Lapinski, M Bretner… - … Acta Part A: Molecular …, 1993 - Elsevier
… Abstract-IR absorption spectra of 2-thiocytosine and 5-fluoro-2-thiocytosine … -2-thiocytosine (5F-2TC) have attracted our attention because of their biological importance. 2-Thiocytosine …
JN Latosińska, J Seliger, V Žagar… - Journal of molecular …, 2012 - Springer
… The compound called 2-thiocytosine (2-TC), an analog of the … The replacement of cytosine by 2-thiocytosine may cause … 1-(β-D-arabinofuranosyl)-2-thiocytosine and its analogs and …
A Halasa, L Lapinski, H Rostkowska… - The Journal of Physical …, 2015 - ACS Publications
… This observation prompted us to check if the analogous process occurs also for 2-thiocytosine. In the current work, matrix-isolated monomers of 2-thiocytosine were kept for 10 h in the …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
S Mai, B Ashwood, P Marquetand… - The Journal of …, 2017 - ACS Publications
The solvatochromic effects of six different solvents on the UV absorption spectrum of 2-thiocytosine have been studied by a combination of experimental and theoretical techniques. The …
Number of citations: 33 0-pubs-acs-org.brum.beds.ac.uk
M Bretner, M Balinska, K Krawiec… - … Nucleotides & Nucleic …, 1995 - Taylor & Francis
Two pathways are described for the synthesis of the 2′-deoxynucleosides of 2-thiocytosine and 5-fluoro-2-thiocytosine: (a) by nucleoside condensation, (b) by amination of the …
V Ravichandran, KK Chacko… - … Section C: Crystal …, 1985 - scripts.iucr.org
… Methylated cytosine derivatives like 5- methylcytosine and 5-methyl-2-thiocytosine (5M2TC) are of considerable biological importance, since they have long been known to be definite …
Number of citations: 6 scripts.iucr.org
C Vetter, C Wagner, GN Kaluđerović, R Paschke… - Inorganica Chimica …, 2009 - Elsevier
The reaction of [PtMe 3 (MeOH)(bpy)][BF 4 ] (1) with the thionucleobases 2-thiocytosine (SCy, 2) and 1-methyl-2-thiocytosine (1-MeSCy, 3) resulted in the formation of the complexes […
H Rostkowska, MJ Nowak, L Lapinski, M Bretner… - … et Biophysica Acta (BBA …, 1993 - Elsevier
… A commercially available sample of 2-thiocytosine supplied by Sigma was used in this study. 5-Fluoro-2-thiocytosine (fSsZCyt) [31] was prepared as follows: A 50 ml ampoule of …
L Strekowski, IM Abdou, AME Attia, SE Patterson - Tetrahedron Letters, 2000 - Elsevier
… In comparison to the infrared spectra of 2–7, the 2-thiocytosine nucleosides 8–10 lack absorption at 1680–1690 cm −1 that is characteristic for the pyrimidin-4-one. Their IR spectra are …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.